molecular formula C9H5Cl3O3S B1477954 2,2-dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride CAS No. 1803598-16-4

2,2-dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride

Cat. No.: B1477954
CAS No.: 1803598-16-4
M. Wt: 299.6 g/mol
InChI Key: OGIVTCWGYINMON-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of two chlorine atoms, a sulfonyl chloride group, and a ketone group attached to the indene ring system. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride typically involves the chlorination of indene derivatives. One common method is the reaction of indene with N-bromosuccinimide (NBS) to form the corresponding brominated intermediate, which is then treated with a sulfonyl chloride reagent to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride formed during the reaction.

    Reduction Reactions: Conducted under anhydrous conditions using solvents like tetrahydrofuran (THF) or diethyl ether.

    Oxidation Reactions: Often performed using oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Alcohols: Formed by the reduction of the ketone group.

Scientific Research Applications

2,2-Dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and biological applications.

Comparison with Similar Compounds

    2,2-Dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl fluoride: Similar structure but with a fluoride group instead of a chloride group.

    2,2-Dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

    2,2-Dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

Uniqueness: The presence of the sulfonyl chloride group in 2,2-dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride makes it a versatile reagent for various chemical reactions, particularly in the formation of sulfonamides, sulfonates, and sulfonothioates. This reactivity distinguishes it from other similar compounds that may have different functional groups and reactivity profiles.

Properties

IUPAC Name

2,2-dichloro-1-oxo-3H-indene-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3O3S/c10-9(11)4-5-3-6(16(12,14)15)1-2-7(5)8(9)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIVTCWGYINMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)Cl)C(=O)C1(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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